molecular formula C22H14ClFO3 B14957642 7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B14957642
M. Wt: 380.8 g/mol
InChI Key: HZHGCYKRYZHUDE-UHFFFAOYSA-N
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Description

7-[(2-Chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-phenyl substitution and a benzyloxy group at position 7, modified with chlorine and fluorine at positions 2 and 6 of the benzyl ring.

Properties

Molecular Formula

C22H14ClFO3

Molecular Weight

380.8 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C22H14ClFO3/c23-19-7-4-8-20(24)18(19)13-26-15-9-10-16-17(14-5-2-1-3-6-14)12-22(25)27-21(16)11-15/h1-12H,13H2

InChI Key

HZHGCYKRYZHUDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzyl chloride and 4-phenyl-2H-chromen-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The 2-chloro-6-fluorobenzyl chloride reacts with the hydroxyl group of 4-phenyl-2H-chromen-2-one, resulting in the formation of the desired product through an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Benzyloxy Substituents

a) 6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • Structure : Differs by having two chlorine atoms (positions 2 and 4) on the benzyl ring.
  • No direct biological data are reported, but similar halogenated coumarins often exhibit antimicrobial or anticancer activity .
b) 6-Chloro-7-[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • Structure : Lacks the fluorine atom at position 6 of the benzyl ring.
  • Impact : The absence of fluorine reduces electron-withdrawing effects, possibly altering binding affinity to targets dependent on electronic interactions. Molecular mass: 397.25 g/mol vs. the target’s 384.81 g/mol .
c) 7-[(2-Chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
  • Structure : Replaces the 4-phenyl group with a methyl group.
  • Reported in neuroprotective screens but with lower activity than phenyl-substituted analogues .

Analogues with Heterocyclic or Functional Group Modifications

a) 7-((5-(Methylamino)-1,3,4-thiadiazol-2-yl)methoxy)-6-chloro-4-phenyl-2H-chromen-2-one
  • Structure : Features a thiadiazole ring instead of the benzyloxy group.
  • Impact : The thiadiazole moiety introduces hydrogen-bonding capabilities, enhancing interactions with enzymes like kinases or proteases. Synthesized via sulfuric acid-mediated cyclization (yield: 72–85%) and tested for anti-mycobacterial activity .
b) 6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one
  • Structure : Substitutes the benzyloxy group with an epoxide (oxiran).
  • Impact : The reactive epoxide may confer alkylating properties, useful in prodrug design or covalent inhibition. However, this increases instability under physiological conditions .
a) 5,7-Dihydroxy-8-(3-methylbutanoyl)-6-prenyl-4-phenyl-2H-chromen-2-one
  • Structure : Isolated from Mesua species, features dihydroxy and prenyl groups.
  • Impact : Demonstrates potent neuroprotective activity (EC50: 2.1 µM in H2O2-induced neurotoxicity models). The polar hydroxyl groups improve water solubility but reduce blood-brain barrier penetration compared to halogenated analogues .
b) 7-(Bicyclic terpene-substituted amino)-4-phenyl-2H-chromen-2-one
  • Structure : Incorporates a bicyclic terpene moiety.
  • Impact : Bulky terpene groups enhance antiviral activity (e.g., RSV inhibition) by disrupting viral fusion. However, steric hindrance may limit binding to smaller active sites .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Key Reference
7-[(2-Chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one C22H15ClFO3 2-Cl, 6-F benzyloxy; 4-phenyl Under investigation
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one C22H14Cl3O3 2,4-diCl benzyloxy; 4-phenyl Antimicrobial (hypothetical)
7-((5-(Methylamino)-1,3,4-thiadiazol-2-yl)methoxy)-6-chloro-4-phenyl-2H-chromen-2-one C19H14ClN3O3S Thiadiazole; methylamino Anti-mycobacterial
5,7-Dihydroxy-8-(3-methylbutanoyl)-6-prenyl-4-phenyl-2H-chromen-2-one C26H28O5 Dihydroxy; prenyl; 4-phenyl Neuroprotective (EC50: 2.1 µM)

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